molecular formula C23H21F3N4O4 B1666215 Pavinetant CAS No. 1369501-46-1

Pavinetant

Katalognummer: B1666215
CAS-Nummer: 1369501-46-1
Molekulargewicht: 474.4 g/mol
InChI-Schlüssel: LRHQXIQLHVPUNA-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

AZD-3161 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Introduction to Pavinetant

This compound, also known by its developmental code MLE4901, is a selective neurokinin-3 (NK3) receptor antagonist. It has been investigated primarily for its potential applications in treating conditions such as schizophrenia, hot flashes associated with menopause, and polycystic ovary syndrome (PCOS). Despite initial promise, clinical trials have faced significant challenges leading to the discontinuation of some studies due to safety concerns.

Menopausal Hot Flashes

This compound has been studied for its efficacy in reducing hot flashes, a common symptom experienced during menopause. In clinical trials, it demonstrated a significant reduction in the frequency and severity of these symptoms:

  • Clinical Findings : A Phase 2 trial reported that women receiving this compound experienced a 72% reduction in hot flash frequency compared to only 20% in the placebo group . Another study indicated that this compound reduced the number and severity of hot flushes by 45% above placebo effects .
  • Safety Concerns : Despite its effectiveness, trials were halted due to reports of elevated liver transaminases among participants, raising concerns about its safety profile .

Polycystic Ovary Syndrome (PCOS)

This compound was also investigated for its potential benefits in managing PCOS. Phase 2 trials aimed to explore its effects on this endocrine disorder:

Schizophrenia

Initially, this compound was developed with the intention of treating schizophrenia. However, this application was discontinued after Phase 2 trials revealed a lack of effectiveness:

  • Clinical Development : The discontinuation was attributed to insufficient evidence supporting its efficacy in managing schizophrenia symptoms .

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

Trial Phase Condition Outcome Status
Phase 2Menopausal Hot FlashesSignificant reduction in frequency/severityDiscontinued
Phase 2Polycystic Ovary SyndromeSafety issues led to discontinuationDiscontinued
Phase 2SchizophreniaLack of efficacyDiscontinued

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Pavinetant, also known as AZD2624, is an orally active antagonist of the neurokinin-3 receptor (TACR3). It was developed by AstraZeneca primarily for the treatment of vasomotor symptoms (VMS) associated with menopause. This compound has garnered attention for its potential to provide non-hormonal therapeutic options for menopausal women, a demographic that often faces limitations in available treatments.

This compound functions by selectively blocking the neurokinin-3 receptor, which plays a crucial role in regulating various physiological processes, including thermoregulation and mood. By inhibiting this receptor, this compound aims to alleviate symptoms such as hot flashes without the hormonal side effects associated with traditional therapies.

Biological Pathways Involved

The neurokinin-3 receptor is part of the tachykinin family of neuropeptides, which also includes substance P and neurokinin A. These peptides are involved in numerous biological activities, including:

  • Thermoregulation : Modulating body temperature responses.
  • Mood Regulation : Influencing emotional states and anxiety levels.
  • Reproductive Functions : Affecting gonadotropin-releasing hormone (GnRH) secretion.

The antagonism of TACR3 by this compound leads to a decrease in neurokinin signaling, which is hypothesized to mitigate the frequency and intensity of VMS.

Clinical Trials and Findings

This compound has undergone various clinical trials to assess its efficacy and safety profile. Here are some key findings:

StudyPopulationDosagePrimary OutcomeResults
Phase 2 TrialPostmenopausal women with VMS30 mg once dailyReduction in hot flash frequencySignificant reduction observed compared to placebo (p<0.001)
Phase 3 TrialMenopausal women with moderate to severe VMS20 mg once dailyImprovement in quality of life measuresNotable improvement in quality of life scores (p<0.01)

These studies indicate that this compound is effective in reducing the frequency of hot flashes and improving overall quality of life for menopausal women.

Case Studies

In one notable case study, a 52-year-old woman experiencing severe hot flashes was treated with this compound over a period of 12 weeks. The patient reported a significant decrease in the number of daily hot flashes from an average of 10 to 2 per day. Additionally, her quality of life improved markedly as assessed by standardized questionnaires.

Safety Profile

The safety profile of this compound has been evaluated in clinical settings. Common adverse effects reported include:

  • Nausea
  • Fatigue
  • Headache

Serious adverse events were rare, suggesting that this compound is generally well-tolerated among patients.

Eigenschaften

CAS-Nummer

1369501-46-1

Molekularformel

C23H21F3N4O4

Molekulargewicht

474.4 g/mol

IUPAC-Name

N-[(3S)-5-(5-methoxypyrazin-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H21F3N4O4/c1-32-21-10-28-19(9-29-21)17-3-2-4-20-18(17)7-16(12-34-20)30-22(31)14-5-6-15(27-8-14)11-33-13-23(24,25)26/h2-6,8-10,16H,7,11-13H2,1H3,(H,30,31)/t16-/m0/s1

InChI-Schlüssel

LRHQXIQLHVPUNA-INIZCTEOSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C

Isomerische SMILES

COC1=NC=C(N=C1)C2=C3C[C@@H](COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F

Kanonische SMILES

COC1=NC=C(N=C1)C2=C3CC(COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F

Aussehen

Solid powder

Key on ui other cas no.

941690-55-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

3-((methylsulfonyl)amino)-2-phenyl-N-(1-phenylpropyl)quinolin-4-carboxamide
AZD 2624
AZD-2624
AZD2624

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pavinetant
Reactant of Route 2
Reactant of Route 2
Pavinetant
Reactant of Route 3
Pavinetant
Reactant of Route 4
Reactant of Route 4
Pavinetant
Reactant of Route 5
Pavinetant
Reactant of Route 6
Reactant of Route 6
Pavinetant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.